molecular formula C25H34O2 B12642752 4-Pentylphenyl 4-heptylbenzoate CAS No. 79606-05-6

4-Pentylphenyl 4-heptylbenzoate

Cat. No.: B12642752
CAS No.: 79606-05-6
M. Wt: 366.5 g/mol
InChI Key: ANBMVPQBRCOMBX-UHFFFAOYSA-N
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Description

4-Pentylphenyl 4-heptylbenzoate is an organic compound with the molecular formula C25H34O2. It is known for its unique chemical structure, which includes a phenyl ring substituted with a pentyl group and a benzoate ester substituted with a heptyl group. This compound is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentylphenyl 4-heptylbenzoate typically involves the esterification of 4-pentylphenol with 4-heptylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

4-Pentylphenyl 4-heptylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-pentylbenzoic acid or 4-heptylphenol.

    Reduction: Formation of 4-pentylphenyl 4-heptylbenzyl alcohol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-Pentylphenyl 4-heptylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and aromatic substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals for display technologies.

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 4-heptylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Pentylphenyl 4-pentylbenzoate: Similar structure but with a pentyl group instead of a heptyl group on the benzoate ester.

    4-Heptylphenyl 4-heptylbenzoate: Both substituents are heptyl groups, leading to different physical and chemical properties.

Uniqueness

4-Pentylphenyl 4-heptylbenzoate is unique due to its specific combination of pentyl and heptyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

79606-05-6

Molecular Formula

C25H34O2

Molecular Weight

366.5 g/mol

IUPAC Name

(4-pentylphenyl) 4-heptylbenzoate

InChI

InChI=1S/C25H34O2/c1-3-5-7-8-10-12-21-13-17-23(18-14-21)25(26)27-24-19-15-22(16-20-24)11-9-6-4-2/h13-20H,3-12H2,1-2H3

InChI Key

ANBMVPQBRCOMBX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC

Origin of Product

United States

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